Vibegron

Descripción general

Descripción

Vibegron es un medicamento utilizado principalmente para el tratamiento de la vejiga hiperactiva. Es un agonista selectivo del receptor beta-3 adrenérgico, lo que significa que se dirige específicamente a los receptores beta-3 adrenérgicos en la vejiga para ayudar a relajar el músculo detrusor, aumentando así la capacidad de la vejiga y reduciendo los síntomas de urgencia, frecuencia urinaria e incontinencia de urgencia .

Métodos De Preparación

La síntesis de vibegron implica varios pasos, comenzando con la preparación de intermediarios clave. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo pirrolopirimidínico: Esto implica la condensación de materiales de partida apropiados para formar el sistema de anillo pirrolopirimidínico.

Introducción del grupo carboxamida:

Formación de la porción pirrolidina: Esto implica la síntesis del anillo pirrolidina y su posterior unión al núcleo pirrolopirimidínico.

Acoplamiento final y purificación: El paso final implica acoplar los intermediarios sintetizados y purificar el producto final para obtener this compound en su forma pura

Los métodos de producción industrial para this compound implican optimizar estas rutas sintéticas para asegurar un alto rendimiento y pureza, al tiempo que se consideran factores como el costo, la escalabilidad y el impacto ambiental.

Análisis De Reacciones Químicas

Vibegron experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede experimentar reacciones de oxidación, particularmente en el grupo hidroxilo presente en su estructura.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo en this compound.

Sustitución: this compound puede experimentar reacciones de sustitución, particularmente en los anillos aromáticos en su estructura.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Treatment of Overactive Bladder

Vibegron is primarily indicated for the treatment of OAB, characterized by symptoms such as urinary urgency, frequency, and urge incontinence. The compound has undergone extensive clinical testing, demonstrating its effectiveness in reducing these symptoms.

Key Clinical Findings:

- In the EMPOWUR trial , a Phase III study involving 1,518 patients, this compound significantly reduced micturition frequency and urgency episodes compared to placebo. Patients receiving this compound reported an average reduction of 1.9 urinations per day compared to 1.4 in the placebo group .

- This compound treatment resulted in statistically significant improvements in the Overactive Bladder Questionnaire (OAB-q) and Patient Global Impression (PGI) scores, indicating enhanced quality of life for patients .

Quality of Life Improvement

The impact of this compound on quality of life is particularly noteworthy. Patients treated with this compound reported substantial improvements in their overall well-being and daily functioning.

Quality of Life Metrics:

- Improvements were observed across various OAB-q subscores, including coping, concern, sleep, and health-related quality of life (P < 0.01) when compared to placebo .

- A greater proportion of patients achieved favorable responses on PGI endpoints at week 12, indicating a clinically meaningful improvement in their condition .

Safety Profile

This compound has been generally well-tolerated among patients with OAB. The safety profile was assessed in multiple studies, including long-term follow-ups.

Adverse Events:

- The incidence of adverse events related to this compound was comparable to that of placebo, with common side effects including hypertension and urinary tract infections .

- Serious adverse events were rare, and discontinuation rates due to adverse events were similar across treatment groups .

Case Study 1: Efficacy in Diverse Populations

In a randomized controlled trial conducted in Korea, this compound demonstrated significant efficacy in improving OAB symptoms among a diverse patient population. The study reported a mean change from baseline in urgency episodes significantly favoring this compound over placebo (P = 0.0021) .

Case Study 2: Long-term Safety

A long-term safety study indicated that continuous treatment with this compound for up to 52 weeks remained safe and effective for managing OAB symptoms without new safety signals emerging over time .

Mecanismo De Acción

Vibegron ejerce sus efectos al activar selectivamente los receptores beta-3 adrenérgicos en la vejiga. Esta activación conduce a la relajación del músculo liso detrusor, lo que aumenta la capacidad de la vejiga y reduce los síntomas de urgencia, frecuencia urinaria e incontinencia de urgencia. Los objetivos moleculares involucrados en este proceso son los receptores beta-3 adrenérgicos, que forman parte del sistema nervioso simpático .

Comparación Con Compuestos Similares

Vibegron a menudo se compara con otros agonistas del receptor beta-3 adrenérgico, como mirabegron. Si bien ambos compuestos tienen mecanismos de acción similares, se ha encontrado que this compound tiene una mayor selectividad para los receptores beta-3 adrenérgicos y un menor potencial de interacciones medicamentosas. Esto hace que this compound sea una opción más favorable para los pacientes que están tomando múltiples medicamentos .

Compuestos similares

Mirabegron: Otro agonista del receptor beta-3 adrenérgico utilizado para el tratamiento de la vejiga hiperactiva.

La selectividad única de this compound y su menor potencial de interacciones medicamentosas lo convierten en una valiosa adición a las opciones de tratamiento para la vejiga hiperactiva.

Actividad Biológica

Vibegron is a novel β3-adrenoceptor agonist specifically developed for the treatment of overactive bladder (OAB). Its mechanism of action primarily involves the activation of β3-adrenergic receptors in the detrusor muscle of the bladder, leading to relaxation and increased bladder capacity. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety, and combination therapies.

This compound selectively targets β3-adrenergic receptors, which are predominantly expressed in the urinary bladder. Activation of these receptors promotes relaxation of the detrusor muscle during bladder filling, thereby enhancing bladder capacity and reducing the frequency of involuntary contractions associated with OAB. In vitro studies have demonstrated that this compound exhibits a higher maximum response at β3-adrenergic receptors compared to other agents like mirabegron, showing 99.2% efficacy versus 80.4% for mirabegron .

Efficacy in Clinical Trials

The efficacy of this compound has been evaluated in several clinical trials, particularly the EMPOWUR trial series. These phase 3 studies assessed the impact of once-daily this compound (75 mg) on various efficacy outcomes related to OAB:

- Primary Outcomes : Significant improvements in micturition frequency, urgency urinary incontinence (UUI) episodes, and volume voided were observed as early as week 2 and sustained throughout the 12-week treatment period.

- Long-term Efficacy : The 40-week EMPOWUR extension study indicated sustained efficacy in patients receiving this compound for up to 52 weeks .

Summary of Key Findings from EMPOWUR Trials

| Parameter | Baseline Measurement | Week 12 Measurement | p-value |

|---|---|---|---|

| Micturition Frequency | X times/day | Y times/day | <0.001 |

| UUI Episodes | A episodes/week | B episodes/week | <0.001 |

| Volume Voided | C mL | D mL | <0.001 |

Safety Profile

This compound's safety profile has been characterized by its low incidence of adverse effects compared to other treatments for OAB. Notably, this compound does not inhibit cytochrome P450 enzymes, reducing the potential for drug-drug interactions . In clinical trials, common adverse events reported included mild gastrointestinal disturbances and headache, with serious adverse events being rare.

Long-term Safety Observations

In a long-term safety study involving 1899 subjects treated with this compound for up to 52 weeks, no significant safety concerns were reported. Continuous monitoring revealed that vital signs remained stable without clinically significant changes in laboratory assessments .

Combination Therapy Studies

Recent studies have explored the effects of combining this compound with α1-blockers in patients with benign prostatic hyperplasia (BPH) experiencing OAB symptoms. A prospective open-label study involving 43 patients demonstrated that:

- OAB Symptom Score (OABSS) : Improved significantly from an average of 6.9 to 5.1 after 8 weeks of combination therapy (p < 0.0001).

- Sexual Function : Intercourse satisfaction scores improved from an average of 1.1 to 1.9 (p = 0.02), indicating a positive impact on sexual satisfaction alongside OAB symptom relief .

Propiedades

IUPAC Name |

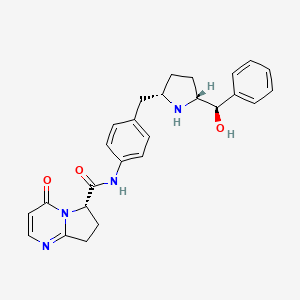

(6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3/c31-24-14-15-27-23-13-12-22(30(23)24)26(33)29-19-8-6-17(7-9-19)16-20-10-11-21(28-20)25(32)18-4-2-1-3-5-18/h1-9,14-15,20-22,25,28,32H,10-13,16H2,(H,29,33)/t20-,21+,22-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXRIQMCROIRCZ-XOEOCAAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1CC2=CC=C(C=C2)NC(=O)C3CCC4=NC=CC(=O)N34)C(C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N[C@@H]1CC2=CC=C(C=C2)NC(=O)[C@@H]3CCC4=NC=CC(=O)N34)[C@@H](C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152299 | |

| Record name | Vibegron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Overactive bladder is characterized by symptoms of urge urinary incontinence, urgency, and urinary frequency. Bladder filling and emptying are regulated by the coordinated communication between sympathetic and parasympathetic systems. Bladder filling occurs via parasympathetic inhibition and the sympathetic hypogastric nerve releasing norepinephrine, which acts on beta-adrenergic receptors responsible for mediating detrusor muscle relaxation. Symptoms of overactive bladder are thought to be caused by the deterioration of the sensory connections between the bladder, spinal cord and brain, leading to changes in the lower urinary tract and abnormal bladder sensations of the urge to void at small bladder volumes. Beta-3 adrenergic receptors (β3ARs) are expressed in the kidneys and lower urinary tract, including ureters, urethra, prostate, and bladder. Vibegron is a selective agonist at β3AR. One vibegron binds to the receptor, β3AR is stimulated and undergoes a conformation change and activates adenylyl cyclases (AC), which promotes the formation of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP concentration leads to the activation of cAMP-dependent protein kinase A (PKA), which subsequently phosphorylates myosin light chains that are responsible for inhibiting the interaction of actin with myosin dependent on calcium – calmodulin complex. In clinical trials, vibegron increased cAMP levels in a dose-proportional manner. There is evidence that β3AR agonists may also work via sensory mechanisms without directly affecting detrusor muscle motor function. | |

| Record name | Vibegron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14895 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1190389-15-1 | |

| Record name | Vibegron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190389-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vibegron [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190389151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vibegron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14895 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vibegron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIBEGRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5TSE03W5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Vibegron?

A1: this compound acts as a potent and selective β3-adrenergic receptor (β3AR) agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Where are β3ARs primarily located in the body, and how does their activation by this compound affect overactive bladder (OAB) symptoms?

A2: β3ARs are found in various tissues, but their highest density is within the detrusor smooth muscle of the urinary bladder. [, ] this compound's activation of these receptors leads to bladder relaxation, increasing bladder capacity and reducing the frequency of contractions. [, , , ] This ultimately helps alleviate OAB symptoms such as urinary urgency, frequency, and urge incontinence. [, , , , ]

Q3: How does this compound's selectivity for β3ARs compare to other β3AR agonists like Mirabegron?

A3: this compound demonstrates a very high selectivity for β3ARs, surpassing that of Mirabegron in some studies. [, , , ] This high selectivity contributes to a potentially lower risk of off-target effects. [, , , ]

Q4: How does the β3AR selectivity of this compound translate to its potential for drug-drug interactions compared to Mirabegron?

A4: Unlike Mirabegron, which interacts with cytochrome P450 enzymes (CYPs) like CYP2D6, this compound is primarily metabolized independently of these enzymes. [, , , ] This characteristic suggests a reduced potential for drug-drug interactions, making it a potentially safer option for patients on multiple medications, particularly older adults. [, , , ]

Q5: Does this compound cross the blood-brain barrier? What are the implications for its use in patients with cognitive impairment?

A5: this compound does not readily cross the blood-brain barrier. [] This is a significant advantage over some other OAB medications as it minimizes the risk of centrally mediated side effects, particularly cognitive impairment, which is particularly relevant for older adults. []

Q6: What key clinical studies have been conducted to evaluate the efficacy and safety of this compound for OAB treatment?

A6: Two pivotal phase 3 clinical trials, EMPOWUR and its extension study, have been conducted to evaluate the efficacy and safety of this compound. [, , ] These studies demonstrated that this compound, administered once daily at a dosage of 75 mg, significantly improved OAB symptoms compared to placebo, including reductions in daily micturitions, urgency episodes, and urge incontinence episodes. [, , ]

Q7: What have clinical trials revealed about the long-term efficacy and safety of this compound for OAB?

A7: The EMPOWUR extension study, which followed patients for an additional 40 weeks after the initial 12-week EMPOWUR trial, demonstrated that the efficacy of this compound in reducing OAB symptoms was maintained for up to 52 weeks of continuous treatment. [, ] Additionally, the long-term safety profile of this compound was consistent with that observed in the shorter-term study. [, ]

Q8: Have any studies investigated the use of this compound in specific subpopulations of OAB patients, such as older adults or men with OAB and benign prostatic hyperplasia (BPH)?

A8: Yes, subgroup analyses of the EMPOWUR trial and separate clinical trials have been conducted to assess the efficacy and safety of this compound in specific patient populations. [, ] Studies have shown that this compound is effective and well-tolerated in older adults with OAB, including those aged 65 years and older. [, ]

Q9: Have real-world studies been conducted to evaluate this compound's effectiveness in managing OAB symptoms?

A9: Yes, several real-world studies have investigated the use of this compound for OAB, particularly in Japan where it gained earlier approval. [, , , ] These studies, often conducted in observational settings, have generally reported positive outcomes, suggesting that the efficacy observed in clinical trials translates to real-world clinical practice. [, , , ]

Q10: What is the current understanding of this compound's efficacy and safety in treating pediatric OAB?

A10: While this compound has shown promise in treating OAB in adults, research on its use in pediatric patients is still in its early stages. [, ] Small-scale studies and case reports have suggested potential benefits for managing pediatric OAB, including refractory cases and those with neurogenic bladder dysfunction associated with conditions like spina bifida. [, ]

Q11: What are some potential future research directions for this compound in the field of OAB treatment?

A11: Future research could explore the long-term effects of this compound on bladder function, investigate its efficacy in combination with other OAB therapies, and further evaluate its potential in treating pediatric OAB. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.